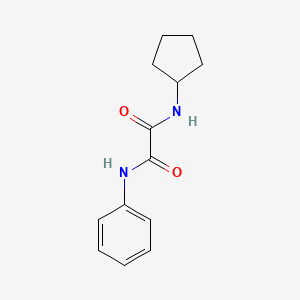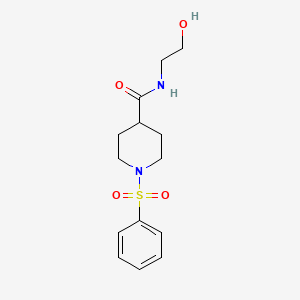![molecular formula C18H22N2O2 B5118126 3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5118126.png)
3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPMP and has been found to possess various biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of MPMP is not yet fully understood. However, it is believed to act as a potent antagonist of the serotonin 5-HT2A receptor and a partial agonist of the dopamine D2 receptor. These actions are thought to contribute to its therapeutic effects in mental health disorders.
Biochemical and Physiological Effects:
MPMP has been found to possess various biochemical and physiological effects that make it a promising candidate for further research. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. Additionally, MPMP has been found to modulate the activity of various ion channels and transporters, which could contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MPMP is its potent pharmacological activity, which makes it a valuable tool for studying the underlying mechanisms of mental health disorders. However, one of the limitations of MPMP is its relatively low solubility in water, which could make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on MPMP. One of the areas of interest is the development of more potent and selective analogs of MPMP that could be used for the treatment of mental health disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of MPMP and its potential therapeutic applications in other fields such as oncology and immunology. Finally, the development of novel delivery methods for MPMP could also be an area of future research.
Méthodes De Synthèse
The synthesis of MPMP involves the reaction of 4-(4-methoxyphenyl)piperazine with 3-(chloromethyl)phenol. This reaction is carried out in the presence of a suitable catalyst and solvent, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
MPMP has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been found to possess potent antipsychotic, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of various mental health disorders.
Propriétés
IUPAC Name |
3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-18-7-5-16(6-8-18)20-11-9-19(10-12-20)14-15-3-2-4-17(21)13-15/h2-8,13,21H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYMGBLZJCJMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

(3-pyridinylmethyl)amine oxalate](/img/structure/B5118053.png)
amino]benzamide](/img/structure/B5118054.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118063.png)
![2-(4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5118066.png)
![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B5118074.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5118086.png)
![butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)
![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)

![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5118133.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)